molecular formula C6H10O7 B1250561 alpha-D-fructuronic acid

alpha-D-fructuronic acid

Cat. No.: B1250561
M. Wt: 194.14 g/mol
InChI Key: PTCIWUZVDIQTOW-SYXVZTBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-fructuronic acid is a uronic acid derived from fructose, characterized by the presence of a carboxylic acid group at the C1 position in its furanose or pyranose form. Uronic acids, such as glucuronic and galacturonic acids, are critical in biochemical pathways, including detoxification, glycosaminoglycan synthesis, and plant cell wall formation. This article compares its hypothetical structure and properties with analogous compounds, drawing inferences from structurally related molecules.

Properties

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2S,3S,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-6(12)4(9)2(8)3(13-6)5(10)11/h2-4,7-9,12H,1H2,(H,10,11)/t2-,3+,4+,6+/m1/s1

InChI Key

PTCIWUZVDIQTOW-SYXVZTBSSA-N

SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)O)O

Isomeric SMILES

C([C@]1([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O

Canonical SMILES

C(C1(C(C(C(O1)C(=O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between alpha-D-fructuronic acid (theoretical), ethyl alpha-D-fructofuranoside, and 1-phospho-alpha-D-glucuronic acid:

Property This compound (Theoretical) Ethyl Alpha-D-Fructofuranoside 1-Phospho-Alpha-D-Glucuronic Acid
Molecular Formula C₆H₁₀O₇ (assumed) C₈H₁₆O₆ C₆H₁₁O₁₀P
Molar Mass (g/mol) ~194.14 208.21 ~274.12
Functional Groups Carboxylic acid (C1) Ethyl ether (C1) Carboxylic acid (C6) + Phosphate (C1)
Biological Role Hypothesized: intermediate in fructose metabolism Synthetic derivative; potential sweetener or stabilizer Substrate in polysaccharide biosynthesis (e.g., hyaluronic acid)
Applications Limited data; potential use in bioplastics or nutraceuticals Research chemical; limited industrial use Pharmaceuticals (drug conjugation), cosmetics (hyaluronic acid production)

Key Research Findings

  • Ethyl Alpha-D-Fructofuranoside: This compound, with a CAS number of 81024-99-9, is an ether derivative of fructose. Its molecular formula (C₈H₁₆O₆) and molar mass (208.21 g/mol) suggest reduced polarity compared to fructuronic acid due to the ethyl group . It is primarily used in synthetic chemistry for glycosylation studies.
  • 1-Phospho-Alpha-D-Glucuronic Acid: A phosphorylated derivative of glucuronic acid, this molecule plays a role in glycosaminoglycan biosynthesis. Its phosphate group enhances solubility and reactivity, making it critical in hyaluronic acid production for skincare and joint health applications .
  • This difference could lead to unique interactions in metabolic pathways or material science applications.

Q & A

Q. Table 1: Common Analytical Techniques for Structural Characterization

TechniqueApplicationKey Parameters
NMR SpectroscopyStereochemical analysisChemical shifts, coupling constants
HPLCPurity assessment, quantificationRetention time, peak area
Mass SpectrometryMolecular weight confirmationm/z ratio, fragmentation patterns

What enzymatic pathways are utilized for synthesizing this compound?

Enzymatic synthesis often involves uronic acid dehydrogenases or isomerases, leveraging substrate-specific catalysis. For instance, glucose-fructose oxidoreductase can convert fructose derivatives into fructuronic acid under controlled pH (6.5–7.5) and temperature (30–37°C). Methodological considerations include optimizing cofactor regeneration (e.g., NAD+/NADH ratios) and preventing side reactions via kinetic monitoring .

How is this compound quantified in complex biological matrices?

Quantification requires sample pre-treatment (e.g., solid-phase extraction) to isolate the compound, followed by HPLC coupled with UV-Vis or refractive index detection. Calibration curves using spiked matrices (e.g., serum or plant extracts) ensure accuracy. Researchers must validate limits of detection (LOD) and quantification (LOQ) while accounting for matrix interference .

Advanced Research Questions

What experimental designs resolve contradictions in this compound’s reported bioactivity?

Contradictions in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from variations in assay conditions. Researchers should:

  • Standardize cell lines or model organisms (e.g., murine vs. human macrophages).
  • Control for oxidative stress inducers (e.g., H₂O₂ concentration).
  • Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that isolate confounding variables .

Q. Table 2: Common Pitfalls in Bioactivity Studies

IssueMitigation Strategy
Variable assay conditionsAdopt OECD or WHO protocols for reproducibility
Confounding metabolitesUse HPLC-purified samples
Species-specific responsesCross-validate in multiple models

How can computational modeling predict this compound’s interaction with microbial enzymes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model ligand-enzyme interactions. Key parameters include binding affinity (ΔG), hydrogen bonding patterns, and conformational stability. Researchers must validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .

What methodological frameworks are optimal for comparative studies of this compound and its structural analogs?

Comparative studies should:

  • Use PICO (Population, Intervention, Comparison, Outcome) to define scope (e.g., comparing antioxidant efficacy with glucuronic acid).
  • Apply multivariate statistical analysis (e.g., ANOVA with post-hoc Tukey tests) to differentiate bioactivity.
  • Include structural analogs (e.g., beta-D-fructuronic acid) to assess stereochemical influence .

How to address reproducibility challenges in this compound’s metabolic flux analysis?

Reproducibility issues arise from inconsistent tracer methods (e.g., ¹³C-labeling protocols). Solutions include:

  • Standardizing cell culture conditions (e.g., nutrient media, oxygenation).
  • Using isotopomer spectral analysis (ISA) to validate flux distributions.
  • Publishing raw data in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-D-fructuronic acid
Reactant of Route 2
alpha-D-fructuronic acid

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